molecular formula C11H12N2O2 B1581064 Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-35-8

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1581064
CAS RN: 67625-35-8
M. Wt: 204.22 g/mol
InChI Key: XPOOAFBBNVKPCQ-UHFFFAOYSA-N
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Description

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The compound was synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate .


Molecular Structure Analysis

In the molecular structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the six- and five-membered rings are individually almost planar with r.m.s. deviations of 0.003 and 0.002 Å, respectively .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom .


Physical And Chemical Properties Analysis

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is a solid compound .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate are utilized in the synthesis of various heterocyclic compounds. For instance, these compounds have been prepared by the reaction of ethyl 2-chloroacetoacetate with 2-aminopyrimidines or 2-aminopyridines, leading to the formation of carboxylates that were further converted into carboxylic acids via alkaline hydrolysis (Abignente et al., 1984); (Abignente et al., 1982). These acids exhibited a range of biological activities, including anti-inflammatory and analgesic properties.

Potential Biological Activity

The synthesis of novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2-a]pyridines demonstrates the creation of fused triazines, indicating these compounds' potential for significant biological activity (Zamora et al., 2004). Such research points towards exploring the therapeutic potential of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives.

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, have a broad range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for the treatment of these conditions .

properties

IUPAC Name

ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-8(2)5-4-6-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOOAFBBNVKPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC=CC2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356270
Record name ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

67625-35-8
Record name ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-6-methylpyridine (5 g, 0.05 mol) was dissolved in tetrahydrofuran (100 mL). Ethyl bromopyruvate (9 g, 0.05 mol) was added and the mixture was refluxed for 4 hours. The reaction was cooled and the solid that formed was filtered to give 6 grams of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Rf 0.45, 2% methanol/dichloromethane; MS m/z 205 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-methyl-2-pyridinamine (10 g, 93 mmol) [Aldrich, A75706] and ethyl bromopyruvate (15 mL, 110 mmol) in ethanol (93 mL) was heated at 90° C. for 4 h. The reaction mixture was concentrated, diluted with dichloromethane (250 mL), and washed with 10% aqueous potassium carbonate (200 mL). The aqueous layer was separated and extracted with additional dichloromethane (100 mL). The combined organic layers were washed with brine, dried with sodium sulfate, filtered, and concentrated to a crude solid. The solid was treated with diethyl ether (300 mL) and, after several minutes, the diethyl ether was decanted to give the desired product (19 g, quantitative) as a solid after drying under reduced pressure. This material was used without further purification. LCMS for C11H13N2O2 (M+H)+: m/z=205.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

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